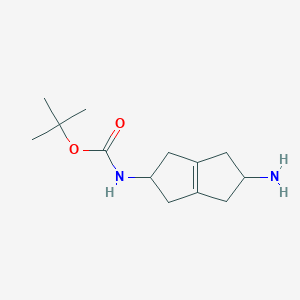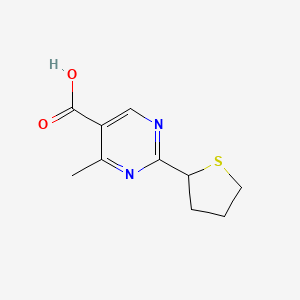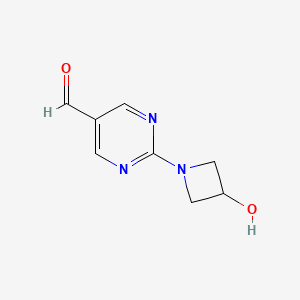![molecular formula C8H12N4O B13177248 6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
6-[(2-Aminoethyl)amino]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Aminoethyl)amino]pyridine-3-carboxamide is a chemical compound with the molecular formula C8H12N4O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Aminoethyl)amino]pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 6-chloronicotinic acid with ethylenediamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-Aminoethyl)amino]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
6-[(2-Aminoethyl)amino]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of 6-[(2-Aminoethyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate: An ester derivative of the compound.
Uniqueness
6-[(2-Aminoethyl)amino]pyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research fields .
Propriétés
Formule moléculaire |
C8H12N4O |
|---|---|
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
6-(2-aminoethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H12N4O/c9-3-4-11-7-2-1-6(5-12-7)8(10)13/h1-2,5H,3-4,9H2,(H2,10,13)(H,11,12) |
Clé InChI |
XFGLYIPLMNGCPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)N)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13177170.png)





![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)


![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13177240.png)


